3-Bromo-2-fluorotoluene serves as a vital intermediate in the synthesis of pharmaceutical agents, enabling the production of life-saving medications .
This compound is used in the production of agrochemicals .
It is used as an organic intermediate in various chemical reactions .
The compound is used in the development of liquid crystals, which are used in electronic displays such as LCD screens .
2-Bromo-3-fluorotoluene, a similar compound, is used in the dyestuff field .
3-Bromo-2-fluorotoluene, with the chemical formula C₇H₆BrF and CAS number 59907-12-9, is an aromatic compound characterized by the presence of both bromine and fluorine substituents on a toluene ring. This compound appears as a colorless to light yellow liquid and has a molecular weight of 189.03 g/mol. It is known for its unique properties that stem from the combination of halogen atoms, which influence its reactivity and biological activity .
As there is limited research on 3-Bromo-2-fluorotoluene, a specific mechanism of action is not available.
3-Bromo-2-fluorotoluene exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as a potential inhibitor of CYP1A2, which is significant in drug metabolism. Additionally, its toxicity profile indicates that it is harmful if swallowed and can cause skin irritation . Such properties make it relevant in pharmacological studies and toxicology assessments.
Several methods for synthesizing 3-bromo-2-fluorotoluene have been reported:
3-Bromo-2-fluorotoluene serves multiple purposes in various fields:
Interaction studies involving 3-bromo-2-fluorotoluene focus on its metabolic pathways and potential interactions with other compounds. The compound's inhibition of cytochrome P450 enzymes suggests that it may alter the metabolism of co-administered drugs, leading to significant pharmacokinetic interactions. Studies have shown that it can affect drug clearance rates, necessitating caution when used alongside other pharmaceuticals that are metabolized by the same pathways .
Several compounds share structural similarities with 3-bromo-2-fluorotoluene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Bromo-2-fluoro-3-methylbenzene | 59907-13-0 | 0.95 |
1-Bromo-2-fluoro-4-methylbenzene | 452-74-4 | 0.95 |
1-Bromo-3-(bromomethyl)-2-fluorobenzene | 149947-16-0 | 0.90 |
1-Bromo-4-(bromomethyl)-2-fluorobenzene | 127425-73-4 | 0.88 |
What distinguishes 3-bromo-2-fluorotoluene from these similar compounds is its specific arrangement of bromine and fluorine substituents on the aromatic ring, which affects its reactivity patterns and biological activity. The positioning of these halogens influences how the compound interacts with enzymes and other biological systems, making it a subject of interest in medicinal chemistry .
Irritant